3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one
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Overview
Description
The compound is a derivative of benzothiazole and coumarin . Benzothiazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities . Coumarins are also a class of compounds known for their biological activities and are used in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzothiazole ring and a coumarin ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, a similar compound, 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin, has a molecular weight of 350.436 g/mol and a melting point of 208°C .Scientific Research Applications
Fluorescence and Light Emission
A study by Mahadevan et al. (2014) described the synthesis of 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen2-one derivatives, including diethylamino variants, for their fluorescence properties. These compounds emit blue light in the region between 450 to 495 nm, with moderate quantum yield when compared to standard dyes like Rhodamine B (Mahadevan et al., 2014).
Chemosensing for Ions and Anions
In 2018, Mani et al. developed a coumarin-pyrazolone probe using 3-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one (COPYR), which showed significant quenching of fluorescence in the presence of Cr3+ ions. The probe was used for detecting Cr3+ in living cells (Mani et al., 2018). Additionally, Wang et al. (2015) synthesized coumarin benzothiazole derivatives, including a diethylamino variant, as chemosensors for cyanide anions, with observable color and fluorescence changes (Wang et al., 2015).
Fluorescence Relaxation Dynamics
Kumar et al. (2019) investigated the fluorescence relaxation dynamics of 3-(1,3-benzothiazol-2-yl)-7-(diethylamino) chromen-2-one (3-BDC) in different alcohol solvents. The study provides insights into the rotational re-orientations of the molecule under varying conditions, which is valuable for understanding its photophysical behavior (Kumar et al., 2019).
Fluorescent Sensors for Metal Ions
A study by Suman et al. (2019) focused on benzimidazole and benzothiazole conjugated Schiff base compounds, including diethylamino variants, as fluorescent sensors for Al3+ and Zn2+ ions. These compounds showed good sensitivity and selectivity in detecting these metal ions (Suman et al., 2019).
Antibacterial Properties
In 2017, Shankar et al. synthesized 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives, including a compound structurally similar to 3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one. These derivatives demonstrated significant antibacterial activity against various bacterial strains (Shankar et al., 2017).
Mechanism of Action
Target of Action
The primary targets of the compound ChemDiv3_003018 are currently unknown. The compound contains a benzothiazol-2-yl group, which is found in various bioactive molecules . .
Biochemical Pathways
Given the presence of the benzothiazol-2-yl group, it is possible that the compound could influence pathways involving proteins that interact with similar structures . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-8-(diethylaminomethyl)-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-3-23(4-2)12-15-17(24)10-9-13-11-14(21(25)26-19(13)15)20-22-16-7-5-6-8-18(16)27-20/h5-11,24H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQUYBNUNMCHCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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